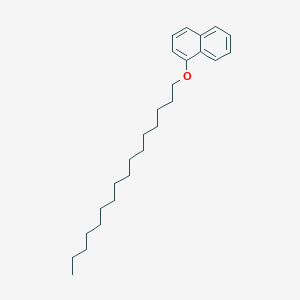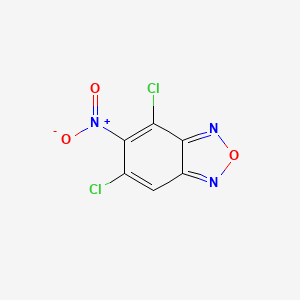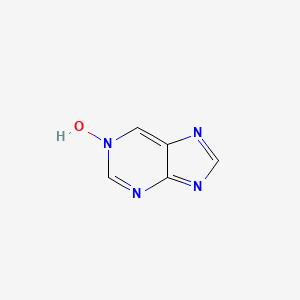
9H-Purine, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 1-oxide is a derivative of purine, a heterocyclic aromatic organic compound. Purine itself is a fundamental structure in biochemistry, forming the backbone of important biomolecules such as DNA and RNA. The 1-oxide derivative introduces an oxygen atom into the purine ring, which can significantly alter its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 9H-Purine, 1-oxide typically involves the oxidation of purine. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
9H-Purine, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to purine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Purine, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 1-oxide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting their activity. This can lead to alterations in cellular processes such as DNA replication and repair. The compound may also affect signaling pathways by interacting with purine receptors.
Comparación Con Compuestos Similares
9H-Purine, 1-oxide can be compared with other purine derivatives such as:
Adenine: A fundamental component of DNA and RNA.
Guanine: Another essential nucleobase in DNA and RNA.
Xanthine: A purine derivative involved in the metabolism of nucleic acids.
Hypoxanthine: An intermediate in the degradation of adenine and guanine. The uniqueness of this compound lies in its oxidized state, which imparts different chemical and biological properties compared to its non-oxidized counterparts.
Propiedades
Número CAS |
332875-28-2 |
|---|---|
Fórmula molecular |
C5H4N4O |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
1-hydroxypurine |
InChI |
InChI=1S/C5H4N4O/c10-9-1-4-5(8-3-9)7-2-6-4/h1-3,10H |
Clave InChI |
TUUQUSLFBYMDFB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N2)N=CN1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


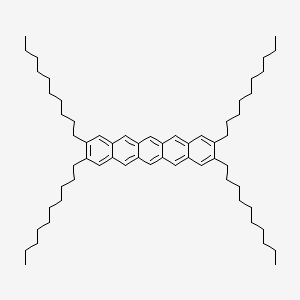
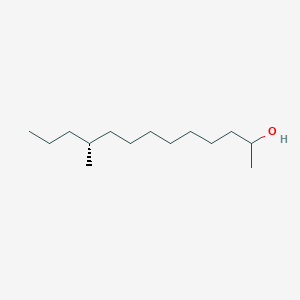
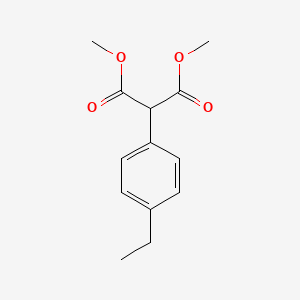
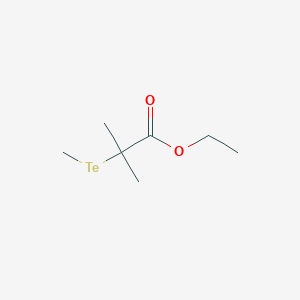
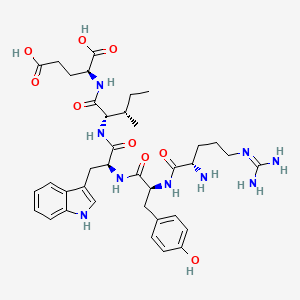
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)



![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)

